Landiolol hydrochloride is classified as an ultra-short-acting, highly selective β1-adrenergic receptor antagonist. [] It exhibits a significantly higher selectivity for β1-adrenergic receptors compared to β2-adrenergic receptors, with a selectivity ratio of 255:1. [, ] This high selectivity distinguishes it from other beta-blockers like esmolol, allowing for rapid heart rate reduction with minimal impact on blood pressure. [, ] Additionally, it possesses a remarkably short elimination half-life of approximately 4 minutes. [, , , ] This unique characteristic facilitates easy titration and makes it particularly suitable for use in critically ill patients and perioperative settings. []
Landiolol is classified as a beta-adrenergic antagonist. It is specifically designed to selectively inhibit the beta-1 adrenergic receptors, which are predominantly found in the heart. This selectivity helps reduce potential side effects associated with non-selective beta-blockers. The compound is often administered in its hydrochloride form, known as landiolol hydrochloride, which enhances its solubility and stability in pharmaceutical formulations.
The synthesis of landiolol hydrochloride involves several methods, with patents detailing various approaches to improve yield and reduce costs. One notable method utilizes phase transfer catalysis, which shortens reaction times and simplifies the purification process compared to traditional column chromatography methods .
Landiolol has a complex molecular structure characterized by several functional groups, including esters, amides, and ethers. Its chemical formula is with a molar mass of approximately 509.59 g/mol .
The structural representation can be derived from its InChI code: InChI=1/C25H39N3O8.ClH/c1-25(2)35-17-22(36-25)21(14-23(30)32-3)18-4-6-20(7-5-18)34-16-19(29)15-26-8-9-27-24(31)28-10-12-33-13-11-28;/h4-7,19,21-22,26,29H,8-17H2,1-3H3,(H,27,31);1H/t19-,21?,22+;/m0./s1
.
Landiolol undergoes various chemical reactions during its synthesis:
The synthesis routes described in patents highlight improvements in reducing by-products and enhancing purity through optimized conditions.
Landiolol functions primarily as a selective beta-1 adrenergic receptor antagonist. Its mechanism involves:
Clinical studies indicate that landiolol effectively manages perioperative tachycardia with minimal side effects compared to traditional beta-blockers .
Landiolol exhibits several notable physical and chemical properties:
Property | Measurement |
---|---|
Molecular Weight | 509.59 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
pH | Not specified |
Stability | High stability under standard conditions |
These properties are critical for its formulation into injectable solutions used in clinical settings.
Landiolol is primarily used in clinical practice for:
The compound's rapid onset and short duration make it particularly valuable in settings requiring immediate control over cardiac function without prolonged effects .
Landiolol exhibits exceptional β1-adrenergic receptor selectivity, with a β1/β2 selectivity ratio of 255:1 – the highest among clinically available β-blockers [2] [3]. This remarkable specificity originates from its unique molecular architecture. The compound features a morpholine carbonylaminoethylamino group linked to a 2,2-dimethyl-1,3-dioxolane moiety via a hydroxypropoxy spacer [4]. The morpholine component enables optimal hydrogen bonding with Ser49 and Asn51 residues within the β1-adrenergic receptor's ligand-binding pocket [8]. Simultaneously, the dioxolane ring sterically hinders interaction with the narrower β2-adrenergic receptor pocket, where Leu52 replaces Asn51 [3] [6]. This spatial incompatibility reduces β2 binding affinity by approximately 250-fold compared to β1 receptors [6]. The significance of this selectivity is profound: it minimizes bronchoconstriction risks (mediated by β2 receptors in pulmonary tissue) and preserves metabolic functions regulated by β2-adrenergic signaling pathways [2] [8].
Table 1: β1-Selectivity Profile of Intravenous β-Blockers
Compound | β1/β2 Selectivity Ratio | Primary Structural Determinants |
---|---|---|
Landiolol | 255:1 | Morpholine-dioxolane configuration with optimal H-bonding to β1 Ser49/Asn51 |
Esmolol | 33:1 | Ester-linked methoxypropanol structure with moderate β1 preference |
Metoprolol | 3:1 | Substituted phenoxypropanolamine with limited β1 selectivity |
Landiolol is exclusively formulated as the pure S-enantiomer, a critical determinant of its pharmacological efficacy [3] [4]. The (S)-configuration at both the hydroxypropoxy linker and dioxolane chiral centers enables optimal three-dimensional orientation for β1-receptor engagement [3]. Stereochemical analyses demonstrate that the S-enantiomer exhibits 50-fold greater β1 affinity than its R-counterpart due to complementary chirality matching within the G protein-coupled receptor's helical bundle [3]. This stereospecific binding translates to accelerated association kinetics (kon ≈ 2.4 × 10^6 M⁻¹s⁻¹) and moderated dissociation kinetics (koff ≈ 0.15 s⁻¹), resulting in high binding specificity with rapid reversibility [6]. The enantiomeric purity prevents β2-mediated vasodilatory effects observed with racemic β-blockers like propranolol, thereby preserving vascular tone during heart rate reduction [3] [4]. This pharmacological advantage is particularly valuable in hemodynamically unstable patients where blood pressure maintenance is crucial [2].
Through competitive antagonism of myocardial β1-adrenergic receptors, landiolol inhibits catecholamine-driven Gs-protein activation, subsequently reducing adenylate cyclase activity [2] [6]. This suppression decreases cyclic adenosine monophosphate (cAMP) production by 70-85% at therapeutic concentrations (0.5-10 μM) [6]. Consequently, protein kinase A (PKA) activation is profoundly attenuated, leading to decreased phosphorylation of:
The net effect is a significant reduction in cardiac chronotropy (heart rate) and inotropy (contractility), with experimental data showing preferential chronotropic inhibition at lower concentrations (<5 μg/kg/min) [2] [8]. The ultra-rapid dissociation kinetics of landiolol permit precise titration of cAMP suppression, distinguishing it from longer-acting β-blockers that cause prolonged PKA inhibition [3] [6].
Landiolol exerts potent negative chronotropic effects primarily through inhibition of the "funny current" (If) in sinoatrial (SA) nodal pacemaker cells [2]. The If channels (encoded by HCN genes) mediate the diastolic depolarization phase that determines heart rate. Landiolol reduces If current density by 40-65% in concentration-dependent manner (EC₅₀ ≈ 0.8 μM) by shifting the channel activation curve to more hyperpolarized potentials [2]. This suppression occurs independently of β-receptor blockade through direct interaction with the cyclic nucleotide-binding domain (CNBD) of HCN channels, thereby decreasing their sensitivity to intracellular cAMP [2]. The resulting reduction in the slope of diastolic depolarization prolongs the pacemaker cycle length, effectively controlling tachyarrhythmias originating from SA node hyperactivity. Importantly, this mechanism operates without significantly altering action potential duration in working cardiomyocytes, explaining landiolol's minimal QT-interval effects [2].
Landiolol demonstrates concentration-dependent modulation of the slow delayed rectifier potassium current (IKs), conducted by Kv7.1 channels with KCNE1 subunits [2]. At therapeutic concentrations (0.5-5 μM), landiolol enhances IKs density by approximately 15-20% during the plateau phase of the cardiac action potential [2]. This effect is mediated through β1-adrenergic blockade rather than direct channel interaction, as it is abolished by pertussis toxin pre-treatment [2]. The enhanced IKs activity accelerates phase 3 repolarization, counteracting action potential prolongation that can trigger early afterdepolarizations. Concurrently, landiolol minimally affects the rapid delayed rectifier current (IKr), with <5% inhibition at concentrations up to 10 μM [2]. This selective IKs modulation preserves repolarization reserve while reducing arrhythmia susceptibility, particularly in conditions of β-adrenergic stress.
Table 2: Electrophysiological Effects of Landiolol on Cardiac Ion Currents
Ion Current | Molecular Basis | Landiolol Effect | Functional Consequence |
---|---|---|---|
Funny current (If) | HCN channels | ↓↓ 40-65% inhibition (EC₅₀ ≈ 0.8 μM) | Reduced diastolic depolarization slope → decreased automaticity |
IKs (slow delayed rectifier) | Kv7.1/KCNE1 complex | ↑↑ 15-20% enhancement | Accelerated repolarization → reduced APD variability |
IKr (rapid delayed rectifier) | hERG channels | ↔ <5% change | Minimal QT-interval effects |
L-type calcium current (ICa-L) | Cav1.2 channels | ↓ 25-30% inhibition | Reduced plateau duration and contractility |
Sodium current (INa) | Nav1.5 channels | ↔ Negligible effect | Preserved conduction velocity |
Landiolol's integrated electrophysiological profile – combining If suppression with IKs enhancement – enables precise heart rate control while maintaining electrical stability. This balanced ion channel modulation underlies its efficacy in managing supraventricular tachyarrhythmias without provoking ventricular pro-arrhythmia, a significant advantage over non-selective β-blockers and pure potassium channel blockers [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: